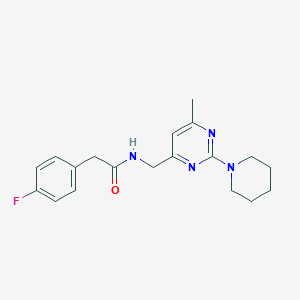![molecular formula C15H15NO4S B2807375 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)thiophene-3-carboxamide CAS No. 1421530-40-6](/img/structure/B2807375.png)
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)thiophene-3-carboxamide” is a complex organic compound. It contains a thiophene moiety, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of such compounds often involves modifications at both the quinoline and amide domains of the scaffold . All synthesized compounds are usually screened for in vitro cytotoxicity in a panel of cancer cell lines .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex, given the presence of multiple functional groups. The benzo[d][1,3]dioxol-5-yl group and the thiophene group are key structural elements .Chemical Reactions Analysis
Thiophene 2-carboxamides substituted with benzo[d][1,3]dioxol-5-yl groups have been shown to inhibit VEGFR1, a key receptor in angiogenesis . They also inhibit the VEGF-induced HUVEC cell migration, indicating anti-angiogenic activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Thiophene, a key component of this compound, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .科学的研究の応用
- Photovoltaic Cells (Solar Cells) : Thiophene-based compounds are commonly used in organic solar cells due to their excellent charge transport properties. Researchers have explored the potential of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)thiophene-3-carboxamide as an electron donor material in photovoltaic devices .
- Light-Emitting Diodes (LEDs) : The compound’s conjugated structure makes it suitable for use in organic light-emitting diodes (OLEDs). Its emission properties can contribute to efficient electroluminescence .
- Anticancer Agents : Some thiophene derivatives exhibit promising anticancer activity. Researchers have investigated the potential of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)thiophene-3-carboxamide as an antiproliferative agent against cancer cells .
- Anti-Inflammatory Properties : Thiophene-based compounds have been studied for their anti-inflammatory effects. This compound’s structure may contribute to modulating inflammatory pathways .
- Polymer Blends and Nanocomposites : Incorporating N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)thiophene-3-carboxamide into polymer blends or nanocomposites can enhance material properties, such as mechanical strength, thermal stability, and electrical conductivity .
- Gas Sensors : Thiophene derivatives have been explored as gas sensors due to their sensitivity to specific gases. Researchers have investigated the gas-sensing properties of this compound, especially for volatile organic compounds (VOCs) and environmental pollutants .
- Transition Metal Complexes : The compound’s functional groups can coordinate with transition metals, potentially leading to catalytic applications. Researchers have studied its role as a ligand in catalytic reactions .
- Drug Design and QSAR Models : Computational studies have utilized N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)thiophene-3-carboxamide to design novel drug candidates. Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict its biological activity .
Organic Electronics and Optoelectronics
Biomedical Applications
Materials Science
Chemical Sensors
Catalysis
Computational Chemistry and QSAR Studies
作用機序
Target of Action
The primary targets of this compound are VEGFR1 and P-glycoprotein efflux pumps (MDR1, ABCB1) . VEGFR1 is a receptor for vascular endothelial growth factor (VEGF), playing a crucial role in angiogenesis, the process of new blood vessel formation. P-glycoprotein efflux pumps are proteins that pump foreign substances out of cells and play a significant role in multidrug resistance in cancer treatment .
Mode of Action
This compound inhibits the activity of VEGFR1, thereby preventing the binding of VEGF to its receptor . This inhibition disrupts the signaling pathway that promotes angiogenesis, thus potentially limiting the growth of tumors by cutting off their blood supply . Additionally, the compound inhibits P-glycoprotein efflux pumps, which can enhance the efficacy of certain anticancer drugs by preventing these pumps from expelling the drugs from cancer cells .
Biochemical Pathways
By inhibiting VEGFR1, the compound disrupts the VEGF signaling pathway, which is crucial for angiogenesis . This disruption can lead to a decrease in the formation of new blood vessels, which is beneficial in the treatment of diseases like cancer where angiogenesis plays a key role in disease progression . The inhibition of P-glycoprotein efflux pumps can enhance the intracellular concentration of certain anticancer drugs, making them more effective .
Pharmacokinetics
Its ability to inhibit p-glycoprotein efflux pumps suggests it may enhance the bioavailability of certain drugs by preventing their expulsion from cells .
Result of Action
The compound’s inhibition of VEGFR1 and P-glycoprotein efflux pumps can lead to a decrease in angiogenesis and an increase in the efficacy of certain anticancer drugs . For instance, when combined with doxorubicin, an anticancer drug, it led to a significant enhancement of the anticancer activity of doxorubicin in human colorectal carcinoma LS180 cells .
将来の方向性
The future directions for research on this compound could involve further exploration of its therapeutic properties, particularly its potential as a multi-drug resistance-reversal agent . Additionally, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
特性
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c17-12(3-5-16-15(18)11-4-6-21-8-11)10-1-2-13-14(7-10)20-9-19-13/h1-2,4,6-8,12,17H,3,5,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPBXXJXFBDLHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


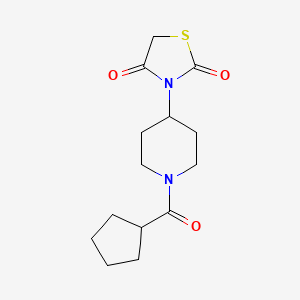

![N-[(4-cyclohexyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2807300.png)
![9-(4-chlorophenyl)-1-methyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2807301.png)
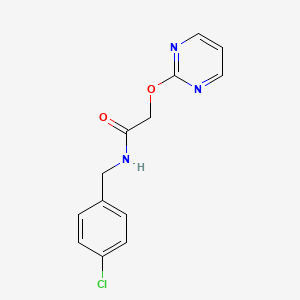
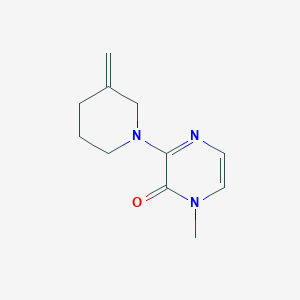
![3-ethyl-N-(3-fluorophenyl)-N-(3-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2807306.png)
![4-chloro-1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2807308.png)

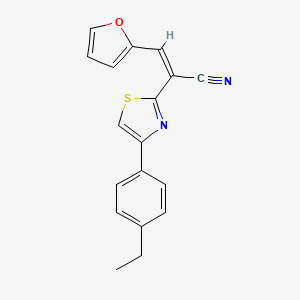
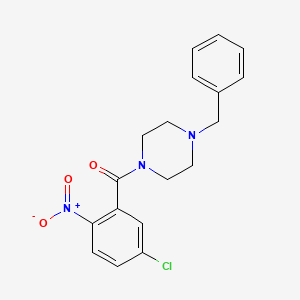
![2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B2807314.png)
